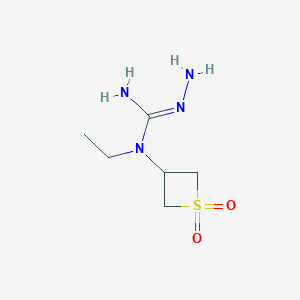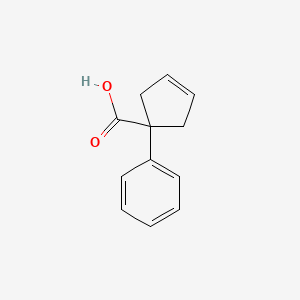
5-Bromo-2,3-difluorobenzyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3-difluorobenzyl chloride is an organic compound that belongs to the class of benzyl halides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluorobenzyl chloride typically involves the halogenation of a suitable benzyl precursor. One common method is the bromination of 2,3-difluorotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 5-Bromo-2,3-difluorotoluene is then chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions and subsequent halogenation steps can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
5-Bromo-2,3-difluorobenzyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation under controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted benzyl derivatives.
Suzuki-Miyaura Coupling: Formation of biaryl compounds with various substituents.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives of the benzene ring.
科学的研究の応用
5-Bromo-2,3-difluorobenzyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2,3-difluorobenzyl chloride in chemical reactions involves the activation of the benzyl chloride group towards nucleophilic attack. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the chloromethyl group, facilitating substitution reactions. In cross-coupling reactions, the bromine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed processes .
類似化合物との比較
Similar Compounds
2,3-Difluorobenzyl chloride: Lacks the bromine atom, making it less reactive in cross-coupling reactions.
5-Bromo-2-fluorobenzyl chloride: Contains only one fluorine atom, which may affect its reactivity and selectivity in certain reactions.
5-Bromo-2,3-dichlorobenzyl chloride: Contains an additional chlorine atom, which can influence its chemical behavior and applications.
Uniqueness
5-Bromo-2,3-difluorobenzyl chloride is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of diverse organic compounds with tailored functionalities.
特性
CAS番号 |
887585-78-6 |
|---|---|
分子式 |
C7H4BrClF2 |
分子量 |
241.46 g/mol |
IUPAC名 |
5-bromo-1-(chloromethyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2 |
InChIキー |
KKFGOUHIFRFJDG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CCl)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)

![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)


![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)


